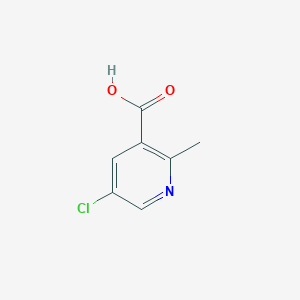

5-Chloro-2-methyl-3-pyridinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQDHJSBBMMJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652879 | |

| Record name | 5-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092286-30-0 | |

| Record name | 5-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Chloro-2-methyl-3-pyridinecarboxylic acid, also known as 5-chloro-2-methylnicotinic acid, is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and agrochemical research. Its unique structural arrangement, featuring a pyridine core substituted with a carboxylic acid, a methyl group, and a chloro atom, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, delves into its synthesis and reactivity, and explores its applications as a key intermediate in the development of novel therapeutic agents and other specialized chemicals.

Physicochemical Properties

This compound (CAS No. 1092286-30-0) is a solid at room temperature. The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility and melting point.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| CAS Number | 1092286-30-0 |

| Appearance | Solid |

| Boiling Point | 298 °C |

| Density | 1.39 g/cm³ |

| Flash Point | 134 °C |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretching vibrations.

Note: Detailed spectral data can be accessed through chemical databases such as ChemicalBook for verification.[1]

Synthesis of this compound

Sources

An In-depth Technical Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid (CAS No. 1092286-30-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-3-pyridinecarboxylic acid (CAS No. 1092286-30-0), a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, proposes a detailed synthetic pathway, explores its reactivity and potential applications, and outlines essential safety and handling protocols. As a versatile building block, this compound serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of complex molecules in these fields.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of a carboxylic acid, a chloro, and a methyl group on the pyridine ring. These functional groups impart a unique reactivity profile, making it a valuable scaffold for chemical diversification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1092286-30-0 | [3] |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Boiling Point | ~298 °C (Predicted) | [3] |

| Flash Point | ~134 °C (Predicted) | [3] |

| Density | ~1.39 g/cm³ (Predicted) | [3] |

| IUPAC Name | 5-Chloro-2-methylpyridine-3-carboxylic acid |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis would likely begin with a suitable precursor, 5-chloro-2-methyl-3-cyanopyridine. The critical step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be effectively achieved under basic conditions, for instance, using a strong base like sodium hydroxide in an alcoholic solvent, followed by acidification.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

5-chloro-2-methyl-3-cyanopyridine

-

Ethanol (EtOH)

-

5.0 N Sodium Hydroxide (NaOH)

-

5.0 N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-methyl-3-cyanopyridine in ethanol.

-

Hydrolysis: To the stirred solution, add a 5.0 N aqueous solution of sodium hydroxide. Heat the reaction mixture to reflux (approximately 90°C) and maintain for 18-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification and Isolation: Carefully adjust the pH of the aqueous solution to approximately 4 with the addition of 5.0 N hydrochloric acid. This will precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by vacuum filtration. The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The organic extracts should be combined, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Drying: Combine all solid product and dry under high vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Causality of Experimental Choices:

-

Choice of Base and Solvent: The use of a strong base like NaOH is essential to facilitate the hydrolysis of the relatively stable nitrile group. Ethanol is a suitable solvent as it is polar enough to dissolve the reactants and has a boiling point that allows for effective reflux without requiring excessively high temperatures.

-

Acidification: The carboxylic acid is generated in its salt form (sodium carboxylate) under basic conditions. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is generally less soluble in water. A pH of 4 is chosen to ensure complete protonation without creating an overly acidic environment that could potentially lead to side reactions.

Spectroscopic Characterization

While the raw spectral data is not publicly available, commercial suppliers confirm the availability of ¹H NMR, IR, and Mass Spectrometry data for this compound.[6] The expected spectral features are outlined below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - A singlet for the methyl protons (CH₃).- Two distinct signals in the aromatic region for the pyridine ring protons.- A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (171.58 g/mol ), showing a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). |

Reactivity and Potential Applications

The chemical structure of this compound offers multiple points for further chemical modification, making it a valuable building block in organic synthesis.

Caption: Key reactivity sites of this compound.

-

Carboxylic Acid Group: The carboxylic acid functionality can readily undergo standard transformations such as esterification, amidation (coupling with amines), and reduction to the corresponding alcohol. These reactions are fundamental in the synthesis of many biologically active molecules.

-

Chloro Group: The chlorine atom on the pyridine ring can be a site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This is a powerful strategy for creating libraries of analogues for structure-activity relationship (SAR) studies.

-

Pyridine Ring: The pyridine ring itself can undergo further electrophilic substitution, although the existing electron-withdrawing groups (chloro and carboxylic acid) will influence the position and feasibility of such reactions.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridine carboxylic acids are a well-established class of intermediates in the pharmaceutical and agrochemical industries.[1][2] They are key components in the synthesis of a wide range of active ingredients. While specific applications for CAS No. 1092286-30-0 are not extensively documented in public literature, its structural motifs are present in molecules with various biological activities. It is a valuable intermediate for creating novel compounds for screening in these areas.

Safety and Handling

Table 3: General Safety and Handling Precautions

| Hazard | Recommended Precautions |

| Skin and Eye Contact | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse thoroughly with water.[7][8] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[7] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling. If ingested, rinse mouth and seek medical attention.[8] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its trifunctional nature provides a rich platform for chemical derivatization. This guide has provided a comprehensive overview of its properties, a proposed synthetic route with mechanistic rationale, an outline of its reactivity, and essential safety information to aid researchers in its effective and safe utilization.

References

-

Chemsrc. (2025, September 9). This compound. Retrieved January 4, 2026, from [Link]

-

FCAD. (n.d.). 5-Chloro-2-methyl-3-pyridinecarboxylicacid CAS NO.1092286-30-0. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylisonicotinic acid. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | 1092286-30-0 | Benchchem [benchchem.com]

- 2. 5-Chloro-2-methyl-3-pyridinecarboxylicacid, CasNo.1092286-30-0 Watson International Ltd United Kingdom [watson.lookchem.com]

- 3. CAS#:1092286-30-0 | this compound | Chemsrc [chemsrc.com]

- 4. 5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Pyridinecarboxylic acid, 5-chloro-2-methyl-(1092286-30-0) 1H NMR spectrum [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure and Utility of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Abstract: This document provides a detailed technical examination of 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will explore its core molecular structure, methods of structural elucidation, a representative synthetic pathway, and its applications as a versatile chemical building block. The guide is designed to furnish researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. Key physicochemical data, safety protocols, and a comprehensive list of references are included to ensure scientific integrity and practical applicability.

Introduction: A Versatile Heterocyclic Scaffold

This compound belongs to the family of pyridine carboxylic acids, a class of compounds that forms the backbone of numerous pharmaceuticals and agrochemicals.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The specific arrangement of chloro, methyl, and carboxylic acid substituents on this particular isomer creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules.[3] Its structural features suggest potential biological activity, positioning it as a compound of interest for pharmaceutical research and development.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure is paramount to predicting its reactivity and potential applications. This section details the identity and key structural characteristics of this compound.

Chemical Identity

To ensure unambiguous identification, the fundamental chemical identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 1092286-30-0 | [4][5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [7] |

| Molecular Weight | 171.58 g/mol | [7] |

Structural Elucidation

The molecular architecture consists of a pyridine ring substituted at the 2-, 3-, and 5-positions. The carboxylic acid group at position 3 is a key functional handle for derivatization, while the chlorine atom at position 5 and the methyl group at position 2 significantly influence the ring's electronic properties and steric accessibility.

Caption: 2D structure of this compound.

Spectroscopic Profile

Structural confirmation is typically achieved through a combination of spectroscopic methods. While a comprehensive dataset for this specific isomer is not publicly compiled, based on its structure and data from related isomers, the following spectral characteristics are expected:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is a powerful tool for confirming the substitution pattern. A ¹H NMR spectrum for this compound is available, which would confirm the presence and relative positions of the protons.[6] One would expect to see a singlet for the methyl (CH₃) protons, two distinct signals in the aromatic region for the two protons on the pyridine ring, and a broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The expected molecular ion peak (M+) would correspond to the compound's molecular weight of approximately 171.58 g/mol .

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and various C=C and C=N stretching vibrations from the aromatic pyridine ring.

Synthesis and Reactivity

The utility of a chemical building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent chemical transformations.

Representative Synthetic Pathway

While specific synthetic routes patented for this compound are proprietary, a common and effective method for preparing pyridine carboxylic acids is through the hydrolysis of a corresponding nitrile precursor. The following protocol, described for the synthesis of the isomeric 5-chloro-3-methylpicolinic acid, illustrates this robust and scalable approach.[7]

Caption: General workflow for synthesis via nitrile hydrolysis.

Experimental Protocol (Representative)

This protocol is adapted from a validated synthesis of a structural isomer and serves as a reliable template.[7]

-

Reaction Setup: To a solution of the starting nitrile (e.g., 5-chloro-2-methyl-3-pyridinecarbonitrile) in ethanol (EtOH), add a stoichiometric excess of aqueous sodium hydroxide (NaOH, 5.0N).

-

Hydrolysis: Heat the resulting mixture to reflux (approx. 90°C) and maintain for 18 hours to ensure complete hydrolysis of the nitrile group to the carboxylate salt.

-

Acidification & Precipitation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute with water and carefully adjust the pH to 4 by adding 5N hydrochloric acid (HCl). This protonates the carboxylate, causing the carboxylic acid product to precipitate as a solid.

-

Isolation and Purification: The precipitated solid is collected by filtration. The aqueous filtrate can be further extracted with an organic solvent like ethyl acetate (EtOAc) to recover any dissolved product. The organic extracts are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield additional product. The combined solids are dried under vacuum to afford the final, pure carboxylic acid.

Causality: The choice of strong base (NaOH) and heat is essential to drive the hydrolysis of the chemically stable nitrile group. The subsequent acidification is a critical step that relies on the principle of pKa differences; by lowering the pH below the pKa of the carboxylic acid, the less water-soluble neutral form is generated, allowing for its isolation via precipitation.

Applications in Research and Development

The true value of this compound lies in its role as an intermediate for creating novel molecules with potential therapeutic value.

A Key Building Block in Medicinal Chemistry

Pyridine carboxylic acid derivatives are integral to the development of enzyme inhibitors.[2] The carboxylic acid functional group is particularly useful as it can be readily converted into a wide range of other functionalities, including:

-

Amides: By reacting with various amines, a library of amide derivatives can be generated. This is a common strategy in drug discovery to modulate properties such as cell permeability, metabolic stability, and target binding affinity.

-

Esters: Esterification can be used to create prodrugs, which are inactive forms of a drug that are metabolized into the active form in the body.

-

Other Heterocycles: The carboxylic acid can serve as a starting point for constructing more complex heterocyclic systems.

Pharmaceutical research has shown that isomers of pyridine carboxylic acid are foundational scaffolds for drugs targeting a vast array of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] The specific substitution pattern of this compound offers a unique template for chemists to explore new chemical space in the search for novel enzyme inhibitors and other bioactive compounds.[2]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure personnel safety. Based on safety data for structurally related compounds, the following precautions are advised.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][9]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Health Hazards: This compound class may cause skin and serious eye irritation.[8][10] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][10] It may be harmful if swallowed.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]

Always consult the specific Safety Data Sheet (SDS) for the product before use.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its molecular structure, characterized by a strategically substituted pyridine ring, offers multiple avenues for chemical modification. The established synthetic routes, such as nitrile hydrolysis, provide reliable access to this compound. For researchers and drug developers, this molecule represents a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the development of new enzyme inhibitors.

References

- Chemsrc. (2025, September 9). This compound. Retrieved from Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK8jSeg_XBXViNbhubQy67j4B39PQY7Mledt6jYc57a0hPeM67SqQnX89-Xs0fzpueDtk0nOHcuFZiz4vfNasCpKjj6klE3yukWmLBsiExFDj-IJ4vaQjiqnXiapMTDtsOUuYWbLkcSzQOBW-9_kXR0w==]

- PubChem. 5-Chloro-2-methylisonicotinic acid. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy2eg5Hv50702lFtPWTvevvbaEr0qMK7HoyKD2zY-La23_s_rU2etdnKSX6rtu9GFIYOR5QLVmRFHHGEYrEKpgBINB_wDPgEJW8WH3utmQ-wzF-NkWJnF2ml11SVfCBa7JEYJtBNQjRyfeMWY=]

- ChemicalBook. (2025, July 14). 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtJsGn9aqyDda3bbDW5uF5WL6qU_DlrRNrlnH7I0DLntVV-1qcFt8Oe7vGde9n9rlPcqqfBe0IUr2ezaYFVpKVKh1CFosIrSz-LC4qa5WqilIWF3y6paxEEPablifju1TYwc8jlht2QvVkPzZ2EJSiy0Oc1oi-gl9GbVbzE3J]

- Fisher Scientific. SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw5wZzYQdFnQJA0vvmyRXNKhZkg2LZTpQVvpbE9i6kyawIDxo_vHPoIpNMetVHifDhqCTbIZu-krKKPCinz1VSFJJNqAdvoc4ERb9ev76fT1jAZoB8oKqwNki5RpQplqFjBsUeFdTr84N44bSsRbUs7ZUPAt47ddvo0eeqG5lsT-TBzxLtXla7bV3snvFVnrc=]

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVSgt7YBq9TCaaMGY6XlEmVVf4REwKKtQ6mhsC8x70xgL-eTkhwBq-FnAANBrh9CyWMUOI3XKxxr0xRNW42nGKXJK9GF9wJyHYRyR5c-ONJMrK-PSPbXYmv_DkCE6AbcVh087m3FWRGDeHs9ks0Ps=]

- Echemi. 5-(2-Chloro-5-methylphenyl)-3-pyridinecarboxylic acid Safety Data Sheets. Retrieved from Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFKj7DCTzj2XIrshr5McDA-cuT4ibk6qBxK43a2wJ2Nndc65wSyMWfPf06Dx6ohbvAUQ1dz5GmuwFIwdXE3G7fkuTCjrnQdWusjfgPRQQEtfYBhWHRuTojea366QRO-HyUxtMbEcbxW64hVNr4Gaww5oXlX7oAhLO6Tq26dJZ7hcsQtKaCg4uU1Gs6zdrI_IocafugA8aocq-NNXA=]

- ChemicalBook. 3-Pyridinecarboxylic acid, 5-chloro-2-methyl-(1092286-30-0) 1H NMR. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsiRkHa3i01f9QgH2fahwDa_Nc_rFZeuriHBCUz-wDU2lG1qPyXZFGDD2ZowFocuT8GSlq91euNcr7N_c4MuK_atBzjWfldMbx9yzVMKuQzhIFyuIa0M2dOxuCwqnX35GWVOxLMJ7dKlqpUy7-SB-dnbctFZ0Xww==]

- ChemicalBook. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSB9TmHdloyo2UiQHFwv73NMNM1j2gZXtKnqBwe69xbZH5NwGtbQqAATTe13zP9r6EeFB9wRilpwFcCNftcLIHK0-7jK8LYQZ9p3xb25Dn1mAhCv_yTweNXGf6f45x8pbyVUj_KDPF4zZ0Cdj2nBXFECGJOQreAnqkSZn6wFdXn229YBMwY-dz6CUCYf0IYm99]

- PubChem. 5-Chloro-6-methyl-2-pyridinecarboxylic acid. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7b75sZCuoTtfHS8ckgM-lpfBZhlw-gFJeOV4yjEaTNEciQFacjScKpalsKhQv1qOd8tBwFukJAo7T5BWmExec3ZX-MhpqCONeDBP-TWoef-Arrzvzpzq6RMQXbnxgEz5fBTM09AwDc2wP4pB4jbF-q7SmX1aYkQdj_OJ6Ji_cjriX554GUA6kq2scxNjBbA==]

- ChemSynthesis. (2025, May 20). 5-amino-2-chloro-6-methyl-3,4-pyridinedicarboxylic acid. Retrieved from ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYVs7Fnh8muvKRs6xhqWnHZ2MeC6SS5nEQI-UQMbZGQ7HYRiPn2CyGbWxqEnVIB7wwxrooxjpda6BPCbpFgwWr54_CwCZaEab9qekyvsNglXnOFki-rVJpjm_5eAflmhwDOtFKzPj6N--Rt3NmlwbIFfeN79ZJUVtf]

- BLDpharm. 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRFvIk_wtgYnbwlNZXSB8OuNAjDKos3WGrWKIK8bP7eRikpttZaC080oTzjB_eKMuJVabt1q6bcNm6JOc2B_FjZ5EcK9aO2XS8Vr9PVpICKtDNrr6K0lpCMnawjEsMJTvPy9j48A3nge2fXk9n]

- Labscoop. 5-Chloro-2-pyridinecarboxylic Acid, 5G. Retrieved from Labscoop. [https://vertexaisearch.cloud.google.

- Fisher Scientific. (2002, May 31). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5sa_uIbyRjGlzLyRiXN91fX14VSqPuwq_h5K7zfQY2Rs-NjTqF6P48kyP8ceCVnby0L35Pb3nSYvsg3V7ygKf98FL8M-3VMLbuSG4RyDtUPvhLvTZLl45DUTiDAoaqWF3ogUJ_6hUEONOgD88vIMUep6cTw76QSWOVQpnuz6r8OTU4Bc9xRQ5k-hVSrNHIHI=]

- ChemicalBook. (2025, July 16). 3-Pyridinecarboxylic acid, 5-chloro-2-methyl-. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6QjQIDA533svxz_lM9FVhPCDc-keibPToNVJgpVtSO1hUS8K9dT78zRlNG9ch3YECZXTj8RhddNc7XymmoenZvt7e-MGn8erohsQo8AtWqnnoOqwy7EVq2FQD78Aul09k8CFEaW2ZE4Obv-adQhdjwMwDTL4Azu-zQE3H5aU2Q==]

- CymitQuimica. CAS 1092286-30-0: this compound. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0JB-WaBr9EhXZYgKfYSlKimOp2_C8-nT0Rv_XTydkzLJFtJnxCIER2w-w3aDaKHsvW-pDtcqEBf7qr3QWxGdvxiWteczFmD_DVd91QjwlQN2ush6MKxdPD8WawEV5hl32sN5H]

- PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERepImIso4kmVXnuLkKht7V0Fxwi9wv9Mp65ztPPhNIpXq_6nMcSuuW58-5TDVQELKzvS8mmLePHGyX7-whyrFT953obdRQQZOal8qpwoBM5Z4t4cv6wdEn_wGBCor6VM5gL28awboo2-aSQI=]

- PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq5GhDjkD3_e6mIhYy9gQp2vXHAkeXJlz0I16cMjlqBi7kiwJl1MSCAYzuC9qPKGCCN_b8GeiQekfQFEMoGbouDSsQiYX89uiaCG4P43AcufUSkC6tUSRexzkDFXD86C_xHoM=]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1092286-30-0: 5-Chloro-2-methyl-3-pyridinecarboxylic a… [cymitquimica.com]

- 4. CAS#:1092286-30-0 | this compound | Chemsrc [chemsrc.com]

- 5. 3-Pyridinecarboxylic acid, 5-chloro-2-methyl- | 1092286-30-0 [chemicalbook.com]

- 6. 3-Pyridinecarboxylic acid, 5-chloro-2-methyl-(1092286-30-0) 1H NMR [m.chemicalbook.com]

- 7. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 5-Chloro-2-pyridinecarboxylic Acid, 5G | Labscoop [labscoop.com]

- 11. fishersci.com [fishersci.com]

physical and chemical properties of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted pyridine derivative, represents a key building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a chlorine atom, a methyl group, and a carboxylic acid moiety on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, serving as a vital resource for researchers engaged in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1092286-30-0) possesses a well-defined molecular architecture that dictates its physical and chemical behavior. The strategic placement of its functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 298 °C (Predicted) | [1] |

| Density | 1.39 g/cm³ (Predicted) | [1] |

| Flash Point | 134 °C (Predicted) | [1] |

| pKa | 1.53 ± 0.25 (Predicted) | [1] |

| Solubility | Soluble in polar solvents like water and alcohols. | [2] |

It is important to note that many of the listed physical properties are predicted and await experimental verification. The acidic nature of the carboxylic acid group and the presence of the polar pyridine ring contribute to its solubility in polar solvents.

Synthesis and Spectroscopic Characterization

Conceptual Synthetic Workflow

The synthesis would likely involve a multi-step process starting from a simpler pyridine derivative, followed by the sequential introduction of the chloro, methyl, and carboxylic acid functionalities.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Analysis

Thorough spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound. While publicly accessible spectra are limited, chemical databases indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.[3]

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would be indicative of their relative positions.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, and vibrations associated with the aromatic ring and C-Cl bond.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Chemical Reactivity and Derivatization

The reactivity of this compound is centered around its three key functional groups: the carboxylic acid, the chlorine atom, and to a lesser extent, the methyl group. This multi-faceted reactivity makes it a versatile building block for creating a library of derivatives.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is readily derivatized to form amides, esters, and other related functional groups. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

3.1.1. Amide Bond Formation:

Amide coupling is a cornerstone of drug development. The carboxylic acid can be activated using a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.

Caption: General scheme for amide bond formation.

Experimental Protocol: General Amide Coupling

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Introduce the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Perform an aqueous work-up followed by purification of the crude product by column chromatography or recrystallization.

Reactions Involving the Chlorine Atom

The chlorine atom on the pyridine ring is a key handle for introducing further molecular diversity, primarily through cross-coupling reactions.

3.2.1. Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The chlorine atom can be replaced by a variety of aryl or heteroaryl groups by reacting with a boronic acid in the presence of a palladium catalyst and a base. This reaction is widely used to build complex molecular scaffolds.[4][5]

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol).

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Development

Pyridine carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets. The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. While specific drugs derived from this exact molecule are not prominently documented, its structural motifs are present in various biologically active compounds.

Derivatives of substituted pyridines have been investigated for a range of pharmacological activities, including but not limited to:

-

Enzyme Inhibition: The pyridine scaffold can act as a bioisostere for other aromatic systems and can form key interactions within the active sites of enzymes.

-

Antimicrobial Agents: The incorporation of halogenated pyridine moieties is a known strategy in the development of antibacterial and antifungal agents.

-

Central Nervous System (CNS) Active Agents: The pyridine ring is a common feature in drugs targeting CNS receptors.

The versatility of this compound allows for the systematic exploration of chemical space around a core scaffold, a crucial strategy in lead optimization.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity at multiple positions allows for the facile generation of diverse molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such readily functionalizable scaffolds in the drug discovery pipeline cannot be overstated. Further research into the experimental validation of its physical properties and the exploration of its utility in the synthesis of new bioactive compounds is warranted.

References

-

MDPI. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Available from: [Link]

-

ElectronicsAndBooks. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available from: [Link]

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Available from: [Link]

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

Sources

- 1. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1092286-30-0: 5-Chloro-2-methyl-3-pyridinecarboxylic a… [cymitquimica.com]

- 3. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid for Advanced Research and Development

Introduction: Strategic Importance in Medicinal Chemistry

5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted nicotinic acid derivative, has emerged as a pivotal building block in the landscape of modern drug discovery and development. Its unique trifunctionalized pyridine core, featuring a carboxylic acid, a methyl group, and a chloro substituent, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for regioselective modifications, making it an invaluable starting material for generating diverse compound libraries aimed at a wide array of biological targets. This guide provides an in-depth technical overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers in their pursuit of novel therapeutics.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of sound scientific research. This section provides the definitive nomenclature and identifiers for this compound.

-

IUPAC Name: 5-chloro-2-methylpyridine-3-carboxylic acid[1]

-

Synonyms: 5-Chloro-2-methylnicotinic acid

-

CAS Number: 1092286-30-0[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and interpretation in biological assays. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Boiling Point | 298 °C | |

| Density | 1.39 g/cm³ | |

| Physical Form | Solid | |

| Melting Point | Not available | |

| Solubility | Not available |

Note: While the boiling point and density are reported, experimental data for melting point and solubility are not consistently available in public databases. It is recommended to determine these parameters empirically for specific applications.

Synthesis and Mechanistic Insights

The efficient synthesis of this compound is crucial for its accessibility as a building block. A common and effective synthetic route involves the hydrolysis of a nitrile precursor.

Synthetic Protocol: Hydrolysis of 5-Chloro-3-methylpicolinonitrile

This protocol details a robust method for the preparation of this compound.

Step 1: Reaction Setup

-

To a solution of 5-chloro-3-methylpicolinonitrile (1.0 equivalent) in ethanol (EtOH), add a 5.0 M aqueous solution of sodium hydroxide (NaOH) (3.5 equivalents).

Causality: Ethanol serves as a co-solvent to ensure the solubility of the organic starting material, while the aqueous NaOH provides the hydroxide ions necessary for the hydrolysis reaction. A significant excess of NaOH is used to drive the reaction to completion.

Step 2: Reflux

-

Heat the resulting mixture to reflux (approximately 90 °C) and maintain for 18 hours.

Causality: Elevated temperature accelerates the rate of the hydrolysis reaction, which can be sluggish at room temperature. The extended reaction time ensures the complete conversion of the nitrile to the carboxylate salt.

Step 3: Workup and Acidification

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and adjust the pH of the solution to 4 by the dropwise addition of 5 M hydrochloric acid (HCl).

Causality: Removal of ethanol simplifies the subsequent extraction. Acidification protonates the intermediate carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution as it is generally less soluble in acidic water.

Step 4: Isolation and Purification

-

Filter the precipitated solid.

-

Extract the filtrate with ethyl acetate (EtOAc) to recover any dissolved product.

-

Combine the filtered solid and the dried organic extracts.

-

Dry the combined product under high vacuum at 40 °C for 12 hours to yield the final product.

Causality: Filtration isolates the bulk of the product. Extraction of the aqueous layer with an organic solvent like ethyl acetate ensures maximum recovery of the product that may have remained in solution. Drying under vacuum removes any residual solvent and water.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound as a building block is rooted in its ability to participate in a variety of chemical transformations, enabling the synthesis of diverse and complex molecules.

Role as a Versatile Scaffold

Chemical building blocks are the foundational units in the synthesis of new drug candidates. Access to a diverse array of such blocks is essential for exploring a wide chemical space and optimizing structure-activity relationships (SAR). This compound is a prime example of a functionalized fragment that accelerates the drug discovery process. Its carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions. The methyl group can also be a site for further functionalization or can provide steric and electronic effects that influence binding to a biological target.

Use in the Synthesis of Biologically Active Molecules

While specific examples of marketed drugs directly synthesized from this exact starting material are not prominently disclosed in the public domain, the chloropyridine carboxylic acid motif is a well-established pharmacophore. For instance, related compounds like 2-chloronicotinic acid derivatives are known intermediates in the synthesis of anti-inflammatory drugs, fungicides, and herbicides.[2] The presence of the chloro group, in particular, can enhance the metabolic stability and cell permeability of a drug candidate.[3]

Logical Workflow for Application in a Research Context

The following diagram illustrates a logical workflow for utilizing a chemical building block like this compound in a drug discovery project.

Caption: Logical workflow for utilizing a building block in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

Conclusion

This compound is a high-value chemical building block with significant potential to accelerate drug discovery and development programs. Its versatile chemical nature, coupled with established synthetic routes, makes it an attractive starting point for the creation of novel and diverse molecular entities. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound to explore new chemical space and advance the development of next-generation therapeutics.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- Bansal, R. K. (2018). A Textbook of Organic Chemistry.

- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Sigma-Aldrich. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- PubChem. (n.d.). 5-Chloro-2-methylnicotinic acid.

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, volume 119. Retrieved from [Link]

-

Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(9), 100124. Retrieved from [Link]

Sources

- 1. CAS#:1092286-30-0 | this compound | Chemsrc [chemsrc.com]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and offers detailed, field-proven experimental protocols for its empirical determination. By synthesizing theoretical principles with practical methodologies, this guide empowers researchers to accurately assess the solubility of this compound in a range of organic solvents, a critical parameter for reaction optimization, formulation development, and pharmacokinetic profiling. The guide further contextualizes this information with comparative data for the structurally related compound, nicotinic acid, to provide a practical benchmark for solubility expectations.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in both chemical and biological systems. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a project's success. From ensuring homogenous reaction conditions in a synthetic flask to achieving adequate bioavailability in a final drug product, solubility is a pivotal parameter that must be accurately characterized.

This compound is a substituted pyridine derivative of significant interest. Its structural motifs, including the pyridine ring, a carboxylic acid group, a methyl group, and a chlorine atom, make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. However, the interplay of these functional groups also creates a unique solubility profile that requires careful consideration. This guide delves into the theoretical underpinnings of the solubility of this compound and provides robust experimental workflows for its quantitative measurement.

Physicochemical Properties of this compound: A Predictive Overview

While extensive experimental data is not publicly available, we can infer the likely solubility behavior of this compound by examining its known and predicted physicochemical properties.

| Property | Value/Prediction | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [2] |

| Boiling Point | 298°C | [1] |

| Density | 1.39 g/cm³ | [1] |

| Predicted logP | ~1.7 | [2] |

| Predicted pKa | Acidic | General Chemical Principles |

Causality Behind Predicted Solubility:

-

The Carboxylic Acid Group: This functional group is the primary driver of polarity and is capable of acting as both a hydrogen bond donor and acceptor. This suggests that this compound will exhibit favorable solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and to some extent, in polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further contributing to the compound's affinity for polar solvents.

-

The Chloro and Methyl Groups: These substituents increase the lipophilicity of the molecule. The predicted octanol-water partition coefficient (logP) of approximately 1.7 indicates a degree of lipophilicity, suggesting that the compound will also have some solubility in less polar organic solvents.[2]

-

The Interplay of Forces: The overall solubility will be a balance between the polar interactions mediated by the carboxylic acid and pyridine nitrogen, and the nonpolar interactions of the chloro and methyl-substituted aromatic ring. Solvents that can effectively solvate both the polar and nonpolar regions of the molecule are likely to be the most effective.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, several key factors will dictate its solubility in a given organic solvent:

-

"Like Dissolves Like": This fundamental principle suggests that the compound will be most soluble in solvents with similar polarity. We can anticipate a solubility spectrum from highly soluble in polar protic solvents to sparingly soluble in nonpolar solvents like hexane.

-

Hydrogen Bonding: The ability of the carboxylic acid group to form strong hydrogen bonds with solvent molecules is a major contributor to its solubility. Solvents that are good hydrogen bond donors or acceptors will effectively solvate the molecule.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions for dissolution to occur. The presence of strong hydrogen bonding and potential π-π stacking in the solid state could lead to a high lattice energy, which would decrease solubility. The potential for polymorphism (the existence of multiple crystal forms) can also significantly impact solubility, as different polymorphs will have different lattice energies.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the additional thermal energy helps to overcome the crystal lattice energy.

Comparative Solubility Data: Nicotinic Acid as a Benchmark

To provide a practical point of reference, the following table presents the mole fraction solubility of the structurally related compound, nicotinic acid (pyridine-3-carboxylic acid), in several organic solvents at various temperatures. While not identical, the shared pyridine carboxylic acid backbone makes this a valuable comparison.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 298.15 | 0.045 |

| 313.15 | 0.076 | |

| Ethanol | 298.15 | 0.021 |

| 313.15 | 0.036 | |

| Acetone | 298.15 | 0.005 |

| 313.15 | 0.009 | |

| Acetonitrile | 298.15 | 0.002 |

| 313.15 | 0.004 | |

| Dimethyl Sulfoxide (DMSO) | 298.15 | 0.131 |

| 313.15 | 0.198 |

Data adapted from literature sources for nicotinic acid.[3]

Expert Insight: The chloro and methyl substituents on this compound are expected to increase its lipophilicity compared to nicotinic acid. Therefore, we can anticipate a relative increase in solubility in less polar solvents and a potential decrease in very polar solvents, although the carboxylic acid group will still dominate the overall solubility profile.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time to allow the system to reach equilibrium. A common starting point is 24 hours. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is achieved.

-

-

Phase Separation:

-

Once equilibrated, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw a sample of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean vial. This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Analysis and Quantification:

-

Accurately dilute a known volume of the filtered supernatant with the same organic solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

HPLC-UV Method Development (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound; pyridine derivatives typically have strong absorbance in the 250-280 nm range.

-

Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

-

-

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Data Visualization and Interpretation

To facilitate a clear understanding of the solubility profile, all quantitative data should be summarized in a structured table.

Table 3: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Isopropanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Moderately Polar | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Nonpolar | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |

Logical Relationship of Physicochemical Properties to Solubility

Caption: Interplay of molecular and solvent properties governing solubility.

Conclusion and Future Directions

This technical guide has established a robust framework for understanding and determining the solubility of this compound in organic solvents. While a comprehensive public dataset of its solubility is currently lacking, the principles and protocols outlined herein provide a clear path for researchers to generate this critical data. The predictive analysis based on the compound's physicochemical properties, coupled with the detailed shake-flask methodology, ensures that scientists in drug discovery and chemical development can proceed with a high degree of confidence in their solubility assessments. Future work should focus on the experimental determination of the solubility in a wide range of solvents and at various temperatures, as well as the investigation of potential polymorphism, to build a complete and publicly available solubility profile for this important chemical entity.

References

- A. F. M. Almeida, et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

-

PubChem Compound Summary for CID 15094705, 5-Chloro-6-methyl-2-pyridinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

-

Chemsrc (2025). This compound. Retrieved January 4, 2026, from [Link].

-

University of Calgary (2023). Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link].

Sources

An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Introduction: 5-Chloro-2-methyl-3-pyridinecarboxylic acid (CAS No. 886365-46-4) is a substituted pyridine derivative used as a chemical building block in research and development, particularly within the pharmaceutical and agrochemical sectors.[1] As with many halogenated heterocyclic compounds, a rigorous and informed approach to its handling is paramount to ensure personnel safety and experimental integrity.

Section 1: Hazard Identification and Compound Profile

The primary hazards associated with this compound are inferred from its constituent chemical motifs: a chlorinated pyridine ring and a carboxylic acid group. Analogs such as 5-Chloro-2-pyridinecarboxylic acid are known to cause skin and serious eye irritation.[2][3] The pyridine ring itself is associated with acute toxicity, irritation, and potential systemic effects upon overexposure.[4]

Globally Harmonized System (GHS) Classification (Inferred)

The following classification is projected based on data from structurally similar compounds. Users must perform their own risk assessment prior to handling.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source Analog(s) |

| Acute Toxicity, Oral | Category 4 | GHS07[5] | Warning | H302: Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | Category 2 | GHS07[5] | Warning | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | Category 2A | GHS07[5] | Warning | H319: Causes serious eye irritation | [2][3] |

Toxicological Profile

-

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

-

Acute Effects: Direct contact is likely to cause irritation to the skin and serious irritation or damage to the eyes.[3] Inhalation of the dust may lead to respiratory tract irritation.[7] Ingestion is presumed to be harmful, with potential symptoms including nausea and abdominal pain, consistent with other pyridine derivatives.[8]

-

Chronic Effects: Prolonged or repeated exposure to pyridine-based compounds can lead to more significant health issues, including potential effects on the central nervous system, liver, and kidneys.[4] No specific data exists for this compound, so caution is warranted.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | Inferred |

| Molecular Weight | 171.58 g/mol | Inferred |

| Physical Form | Solid, crystalline powder | [6] |

| Storage Class | 11 - Combustible Solids | [6] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the foundation of safety. A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified laboratory chemical fume hood.[7][8] This is crucial to prevent inhalation of airborne dust particles and to contain any potential spills.

-

Ventilation: The laboratory should be well-ventilated to ensure fugitive emissions are diluted and removed.[8]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[4][9]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier against exposure. The following PPE is mandatory for all procedures involving this compound.

| Body Part | PPE Specification | Rationale and Best Practices | Source(s) |

| Eyes/Face | Chemical safety goggles with side-shields conforming to EU EN166 or US NIOSH standards. | Protects against splashes and airborne dust. Standard safety glasses are insufficient. | [4][9] |

| Hands | Nitrile or Neoprene Gloves. | These materials offer good resistance to pyridine-type chemicals. Latex gloves are not recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double-gloving may be appropriate for larger quantities. | [7][8] |

| Body | Fully-buttoned, long-sleeved laboratory coat. | Protects skin from incidental contact and contamination of personal clothing. | [4] |

| Respiratory | Not required if work is performed within a certified fume hood. | If a fume hood is not available or in case of a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates would be necessary, but this scenario indicates a failure of primary engineering controls. | [10] |

Section 3: Protocols for Safe Handling and Use

Adherence to a standard operating procedure (SOP) minimizes risk. The causality behind each step is to prevent the generation of dust and avoid direct contact.

Step-by-Step Protocol: Weighing and Transferring Solid

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Place the stock container of this compound, a spatula, and the receiving vessel inside the hood.

-

Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the required amount of solid to the weigh boat. Avoid any scooping motions that could generate dust.

-

Closure: Securely close the stock container immediately after dispensing.

-

Addition: Carefully transfer the weighed solid from the boat into the receiving vessel. If creating a solution, add the solvent slowly to wet the solid and prevent it from becoming airborne.

-

Decontamination: Gently wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel before removing them. Dispose of the weigh boat and cleaning materials as hazardous waste.

-

Final Steps: Wash hands thoroughly after removing gloves.[11]

Workflow for Safe Handling of Solid Compound

Caption: Workflow for handling solid this compound.

Section 4: Emergency and Spill Response

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

-

Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][11]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][11]

Spill Cleanup Protocol

This protocol applies to small spills (those that can be cleaned up in under 10 minutes by trained personnel). For large spills, evacuate the area, secure it, and contact your institution's emergency response team.

-

Evacuate & Secure: Ensure all non-essential personnel evacuate the immediate area.

-

Ventilate: Ensure the fume hood is operating or that the area is well-ventilated.

-

Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill pillow.[7] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Use non-sparking tools if there is any fire risk.[11]

-

Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials for disposal as hazardous waste.

-

Report: Report the incident to your supervisor or safety officer, as per institutional policy.

Emergency Spill Response Decision Tree

Caption: Decision tree for responding to a chemical spill.

Section 5: Storage and Disposal

Proper storage and disposal are crucial final steps in the chemical lifecycle to ensure long-term safety and environmental protection.

Storage Conditions

-

Container: Store in the original, tightly closed container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[11]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[4]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[4][11]

Waste Disposal

-

Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, spill cleanup debris) must be treated as hazardous chemical waste.[12]

-

Procedure: Collect waste in a clearly labeled, sealed, and compatible container.[4]

-

Vendor: Disposal must be carried out by a licensed chemical waste management company in accordance with all local, state, and federal regulations. Incineration is a common disposal method for chlorinated organic compounds.[12][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14]

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

-

Washington State University. Standard Operating Procedure for Pyridine. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

-

ResearchGate. (2015, February 13). Treatment of wastewater containing pyridine. [Link]

-

Pipzine Chemicals. 5-Chloro-2-pyridinecarboxylic Acid | CAS 24589-39-1. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

-

United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids.

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

Sources

- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]

- 2. 5-Chloro-2-pyridinecarboxylic Acid, 5G | Labscoop [labscoop.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-pyridinecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. echemi.com [echemi.com]

- 11. thermofishersci.in [thermofishersci.in]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted pyridine derivative, has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a chloro substituent, and a methyl group on the pyridine ring—offers versatile reactivity for the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and key applications of this important chemical intermediate, with a particular focus on its role in the pharmaceutical and agrochemical industries.

Introduction and Physicochemical Properties

This compound, also known by its CAS Registry Number 1092286-30-0, is a solid organic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1][2] Its structure features a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a chlorine atom. This substitution pattern imparts specific electronic and steric properties that are crucial for its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1092286-30-0 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Boiling Point | 298°C | [3] |

| Density | 1.39 g/cm³ | [3] |

Synthesis of this compound

The synthesis of polysubstituted pyridines is a well-established field in organic chemistry, with numerous methods developed over the years.[4][5] For this compound, a common and efficient synthetic strategy involves the hydrolysis of a nitrile precursor.

Hydrolysis of 5-Chloro-2-methyl-3-pyridinecarbonitrile

A prevalent method for the preparation of this compound is the hydrolysis of 5-chloro-2-methyl-3-pyridinecarbonitrile. This reaction is typically carried out under basic conditions, followed by acidification to yield the desired carboxylic acid.

Experimental Protocol: Hydrolysis of 5-chloro-2-methyl-3-pyridinecarbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methyl-3-pyridinecarbonitrile in a suitable alcoholic solvent, such as ethanol.

-

Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the nitrile group. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify the solution with a mineral acid, such as hydrochloric acid, to a pH that facilitates the precipitation of the carboxylic acid.

-